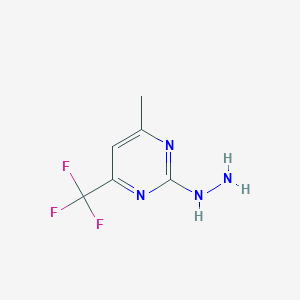

2-Hidrazino-4-metil-6-(trifluorometil)pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine is utilized in several scientific research applications:

Safety and Hazards

Mecanismo De Acción

Target of Action

It is used as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is used as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum . This suggests that it may interact with these hormones or their metabolic pathways.

Biochemical Pathways

It may also be involved in the synthesis of organohydrazide chelate complexes of rhenium and technetium .

Result of Action

It is also toxic if swallowed, in contact with skin, or if inhaled .

Action Environment

It is recommended to avoid dust formation, breathing vapors, mist or gas, and to ensure adequate ventilation when handling this compound .

Análisis Bioquímico

Biochemical Properties

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a derivatization reagent for the simultaneous determination of testosterone and dihydrotestosterone in murine tissue and serum . This interaction is crucial for the accurate measurement of these hormones, which are vital for numerous physiological processes.

Cellular Effects

The effects of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the determination of testosterone and dihydrotestosterone levels can impact the understanding of hormone regulation and its effects on cellular activities .

Molecular Mechanism

At the molecular level, 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It acts as a derivatization reagent, forming complexes with target molecules such as testosterone and dihydrotestosterone . These interactions facilitate the detection and quantification of these hormones, providing insights into their roles in various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a cool, dry place away from oxidizing agents

Dosage Effects in Animal Models

The effects of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine vary with different dosages in animal models. At lower doses, it may effectively serve its purpose as a derivatization reagent without causing adverse effects. At higher doses, there could be potential toxic or adverse effects, which need to be carefully monitored in experimental settings .

Metabolic Pathways

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its role as a derivatization reagent highlights its involvement in the metabolic processes related to hormone regulation, particularly testosterone and dihydrotestosterone . These interactions can affect metabolic flux and metabolite levels, providing valuable insights into metabolic regulation.

Transport and Distribution

The transport and distribution of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine within cells and tissues are essential for its function. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine affects its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its interactions with other biomolecules . This localization is vital for its role in biochemical reactions and hormone determination.

Métodos De Preparación

Análisis De Reacciones Químicas

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydrazino group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine can be compared with other hydrazino-substituted pyrimidines, such as:

2-Hydrazino-4-(trifluoromethyl)pyrimidine: Similar structure but lacks the methyl group at the 4-position.

2-Hydrazino-4-phenylthiazole: Contains a thiazole ring instead of a pyrimidine ring.

2-Hydrazinopyridine: Features a pyridine ring instead of a pyrimidine ring.

The presence of the trifluoromethyl group in 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine imparts unique chemical properties, such as increased lipophilicity and stability, which can influence its reactivity and applications .

Propiedades

IUPAC Name |

[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4/c1-3-2-4(6(7,8)9)12-5(11-3)13-10/h2H,10H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRUGMLGGKVKNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427004 |

Source

|

| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123024-52-2 |

Source

|

| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.